molecular formula C15H13ClFNOS B4179579 (5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B4179579
M. Wt: 309.8 g/mol
InChI Key: KPMIQUHRPUFZKX-UHFFFAOYSA-N
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Description

(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a quinoline core structure substituted with a thienyl and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thienyl and fluoromethyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c1-9-2-3-10-8-11(17)4-5-12(10)18(9)15(19)13-6-7-14(16)20-13/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMIQUHRPUFZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=C(S3)Cl)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 2
Reactant of Route 2
(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 3
(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 4
Reactant of Route 4
(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 5
(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 6
(5-CHLORO-2-THIENYL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

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